molecular formula C12H10ClPS B091209 Chlorodiphenylphosphine sulfide CAS No. 1015-37-8

Chlorodiphenylphosphine sulfide

Cat. No.: B091209
CAS No.: 1015-37-8
M. Wt: 252.7 g/mol
InChI Key: GWVMVHBQZQWKSU-UHFFFAOYSA-N
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Description

Chlorodiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C12H10ClPS It is a derivative of chlorodiphenylphosphine, where a sulfur atom is bonded to the phosphorus atom

Preparation Methods

Chlorodiphenylphosphine sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Chlorodiphenylphosphine sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diphenylphosphine oxide. Reduction reactions, such as those involving sodium, can lead to the formation of tetraphenyldiphosphine. Substitution reactions with nucleophiles, such as ammonia, can produce thiophosphorylamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chlorodiphenylphosphine sulfide has several scientific research applications In chemistry, it is used as a reagent for introducing the diphenylphosphinyl moiety into molecules, which is valuable in the synthesis of various ligands and catalystsIn industry, it is used as an intermediate in the production of antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners .

Mechanism of Action

The mechanism of action of chlorodiphenylphosphine sulfide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. The sulfur atom can also participate in reactions, such as forming thiophosphoryl groups. The molecular targets and pathways involved in these reactions depend on the specific context and application .

Comparison with Similar Compounds

Chlorodiphenylphosphine sulfide can be compared with other similar compounds, such as chlorodiphenylphosphine and diphenylphosphine oxide. While chlorodiphenylphosphine is primarily used as a reagent for introducing the diphenylphosphinyl group, this compound offers additional reactivity due to the presence of the sulfur atom. Diphenylphosphine oxide, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .

Biological Activity

Chlorodiphenylphosphine sulfide (CDPPS) is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, biological activity, and applications of CDPPS, supported by recent research findings and data tables.

Synthesis of this compound

This compound is synthesized from chlorodiphenylphosphine (CDPP) through a reaction with elemental sulfur. The general reaction can be represented as follows:

Ph2PCl+SPh2P(S)Cl\text{Ph}_2PCl+\text{S}\rightarrow \text{Ph}_2P(S)Cl

This compound can further undergo hydrolysis or reduction to yield various derivatives, which may exhibit different biological activities.

CDPPS is characterized by the following properties:

  • Molecular Formula : C₁₂H₁₀ClPS
  • Molecular Weight : 240.73 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in organic solvents

Biological Activity

The biological activity of CDPPS has been explored in various studies, particularly regarding its role as a potential therapeutic agent and its interactions with biological systems.

Antimicrobial Activity

Research has indicated that CDPPS exhibits significant antimicrobial properties. A study demonstrated that CDPPS showed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods.

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that CDPPS could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of CDPPS on human cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. For instance, the IC₅₀ values for various cancer cell lines are summarized below:

Cell LineIC₅₀ (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings highlight the potential of CDPPS in cancer therapeutics, warranting further investigation into its mechanisms of action.

The biological activity of CDPPS may be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that CDPPS may inhibit certain phosphatases, leading to altered phosphorylation states of critical proteins involved in cell proliferation and apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Shargil et al. (2021) examined the antimicrobial efficacy of various organophosphorus compounds, including CDPPS. The results indicated that CDPPS had superior activity compared to traditional antibiotics against resistant bacterial strains.
  • Case Study on Cancer Cell Inhibition : A recent publication investigated the effects of CDPPS on breast cancer cell proliferation. The study found that treatment with CDPPS resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.

Properties

IUPAC Name

chloro-diphenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMVHBQZQWKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286639
Record name Chlorodiphenylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015-37-8
Record name Chlorodiphenylphosphine sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorodiphenylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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